The synthesis of cetrorelix acetate involves approximately 26 steps, utilizing solid-phase peptide synthesis techniques. The process begins with the attachment of the first amino acid to a solid support, followed by sequential addition of protected amino acids using coupling reagents such as HATU. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed for protecting amino groups during synthesis .
Key Technical Details:
Cetrorelix acetate has a linear structure composed of ten amino acids, including both L- and D-amino acids. Its molecular formula is , with a molecular weight of approximately 1431 g/mol. The compound does not exhibit polymorphism, which simplifies its characterization and quality control .
Structural Data:
Cetrorelix acetate undergoes various chemical reactions during its synthesis, primarily involving amide bond formation between amino acids. The reactions are carefully controlled to minimize side products and ensure high purity.
Technical Details:
Cetrorelix acetate functions by competitively inhibiting gonadotropin-releasing hormone receptors in the pituitary gland. This action leads to a decrease in the secretion of luteinizing hormone and follicle-stimulating hormone, thereby preventing premature ovulation.
Process Data:
Cetrorelix acetate possesses distinct physical and chemical properties that are critical for its formulation and stability.
Physical Properties:
Chemical Properties:
Cetrorelix acetate is primarily used in reproductive medicine, particularly for:
Its role as a gonadotropin-releasing hormone antagonist has made it a valuable tool in managing infertility treatments effectively .
The foundation for cetrorelix acetate’s development began with Roger Guillemin and Andrew Schally’s isolation and structural characterization of gonadotropin-releasing hormone (GnRH) in 1971, a breakthrough recognized by the 1977 Nobel Prize in Physiology or Medicine [1] [2]. Early GnRH antagonists suffered from critical limitations: histamine release causing anaphylactic reactions (e.g., first-generation Nal-Glu) and inconsistent suppression of gonadotropins due to metabolic instability and low bioavailability [1] [9]. Schally’s team pioneered the synthesis of cetrorelix in 1988 by strategically incorporating non-natural amino acids and optimizing the peptide backbone, which minimized histaminergic effects while enhancing receptor affinity [1] [3]. This innovation established cetrorelix as the first clinically viable "third-generation" GnRH antagonist, leveraging peptidomimetic chemistry to overcome pharmacological barriers that plagued earlier compounds [1] [9].
Cetrorelix’s clinical efficacy stems from targeted molecular modifications validated through iterative structure-activity relationship (SAR) studies:
Table 1: Structural Innovations in Cetrorelix Acetate vs. Native GnRH
Position | Native GnRH Residue | Cetrorelix Residue | Functional Impact |
---|---|---|---|
1 | pGlu | Ac-D-Nal | Enhanced receptor binding affinity |
2 | His | D-4-Cl-Phe | Reduced histamine release |
3 | Trp | D-Pal | Improved metabolic stability |
6 | Gly | D-Cit | Increased solubility and antagonism |
10 | Gly-NH₂ | D-Ala-NH₂ | Prolonged half-life |
These optimizations yielded a decapeptide (C₇₀H₉₂ClN₁₇O₁₄; MW: 1431.06 g/mol) with potent, competitive antagonism (IC₅₀: 1.2 nM) [3] [6].
Cetrorelix’s "third-generation" designation reflects its superior pharmacological profile relative to earlier antagonists:
Table 2: Pharmacological Comparison of GnRH Antagonist Generations
Parameter | First-Gen (e.g., Nal-Glu) | Second-Gen (e.g., Ganirelix) | Cetrorelix (Third-Gen) |
---|---|---|---|
Histamine Release | Severe (>50% baseline) | Moderate (20–30%) | Negligible (<5%) |
Binding Affinity (Kᵢ, nM) | ~50 | ~20 | ~1.2 |
LH Suppression Onset | 6–12 hours | 3–6 hours | ≤1 hour |
Metabolic Half-Life | 10–15 hours | 12–18 hours | 20.6–62.8 hours |
Cetrorelix acetate (brand name: Cetrotide®) achieved EU approval in 1999 for IVF applications, followed by FDA clearance in 2000 [1] [3]. Its adoption transformed reproductive medicine protocols:
Table 3: Regulatory and Research Adoption Timeline
Year | Milestone | Significance |
---|---|---|
1988 | Synthesis by Schally | First third-generation GnRH antagonist |
1999 | EU approval (IVF) | Marketed as Cetrotide® by Merck Serono |
2000 | FDA approval (IVF) | Validated for ICSI protocols |
2010 | Entry into China | Adoption in high-volume ART markets |
2018 | Generic versions (e.g., Ferpront®) | Cost reduction expanded clinical/research use |
2022 | ~40% of global IVF cycles | Dominant antagonist protocol agent |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: